

chemical and physical properties of 7-deazaguanosine

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Compound Name: 7-Deazaguanosine

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7-Deazaguanosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaguanosine, a pyrrolopyrimidine nucleoside analog of guanosine, has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical and physical properties of **7-deazaguanosine**, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide elucidates the key signaling pathways modulated by **7-deazaguanosine**, highlighting its potential as a therapeutic agent. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

7-Deazaguanosine is a structural analog of the natural nucleoside guanosine, in which the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification significantly alters the molecule's electronic properties and its ability to engage in certain biological interactions, while retaining its capacity to form Watson-Crick base pairs.[\[1\]](#)

Structure and Nomenclature

- IUPAC Name: 2-amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Synonyms: 7-Deaza-9-β-D-ribofuranosylguanine, 2-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4(5H)-one^{[2][3]}
- CAS Number: 62160-23-0^{[2][3][4]}

Physicochemical Data

The key physicochemical properties of **7-deazaguanosine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₄ O ₅	^{[2][4]}
Molecular Weight	282.25 g/mol	^{[2][3][4]}
Appearance	White to off-white powder	^[3]
Melting Point	>250 °C (decomposes)	^[3]
Solubility	Soluble in Methanol	
Purity	≥98% (TLC)	^[3]

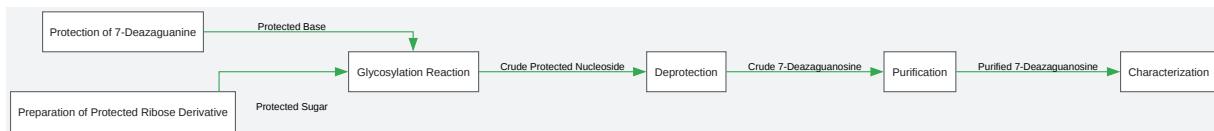
Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **7-deazaguanosine**, compiled from various scientific sources.

Chemical Synthesis of 7-Deazaguanosine

While biosynthetic routes are well-documented, a common chemical synthesis approach involves the glycosylation of a protected 7-deazaguanine base with a protected ribose derivative. A generalized protocol is outlined below.

Workflow for Chemical Synthesis of **7-Deazaguanosine**



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Caption: A generalized workflow for the chemical synthesis of **7-deazaguanosine**.

Methodology:

- Protection of 7-Deazaguanine: The amino and hydroxyl groups of 7-deazaguanine are protected using appropriate protecting groups (e.g., acyl or silyl groups) to prevent unwanted side reactions during glycosylation.
- Preparation of Protected Ribose: A suitable ribose derivative, typically protected at the hydroxyl groups (e.g., as acetates or benzoates) and activated at the anomeric carbon (e.g., as a halide or acetate), is prepared.
- Glycosylation: The protected 7-deazaguanine is reacted with the protected ribose derivative in the presence of a Lewis acid catalyst (e.g., SnCl_4) or under Vorbrüggen conditions (e.g., using a silylating agent and a Lewis acid).[5]
- Deprotection: The protecting groups on the base and the sugar moieties of the resulting nucleoside are removed under appropriate conditions (e.g., basic hydrolysis for acyl groups, fluoride treatment for silyl groups).
- Purification: The crude **7-deazaguanosine** is purified by techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

A common method for the purification and analysis of **7-deazaguanosine** and its derivatives involves reversed-phase HPLC.

Methodology:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength of approximately 260 nm is suitable for monitoring the elution of **7-deazaguanosine**.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as water or a mixture of water and organic solvent, and filtered before injection.

Analytical Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and structure of **7-deazaguanosine**.

Methodology:

- Ionization Technique: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode.
- Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 283.25. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.^[6]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the detailed structural characterization of **7-deazaguanosine**.

Methodology:

- Sample Preparation: A sample of **7-deazaguanosine** is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).
- ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pyrrolopyrimidine base and the ribose sugar moiety. The chemical shifts, coupling constants, and integration of these signals provide detailed structural information.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

2.3.3. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of **7-deazaguanosine**.

Methodology:

- Sample Preparation: A solution of **7-deazaguanosine** is prepared in a suitable solvent, such as water or ethanol.
- Analysis: The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm). **7-Deazaguanosine** exhibits a characteristic absorption maximum (λ_{max}) in the UV region, which is useful for quantification. The λ_{max} is typically around 259 nm.[\[7\]](#)

Biological Activity and Signaling Pathways

7-Deazaguanosine exhibits a range of biological activities, most notably as an antiviral and immunomodulatory agent. Its mechanisms of action often involve the activation of innate immune signaling pathways.

Antiviral and Antitumor Activity

7-Deazaguanosine has demonstrated broad-spectrum antiviral activity against various RNA viruses.[\[8\]](#)[\[9\]](#) It is also recognized as a purine nucleoside analog with potential antitumor activity, which is thought to be mediated through the inhibition of DNA synthesis and induction of apoptosis in malignant cells.[\[4\]](#)[\[10\]](#)

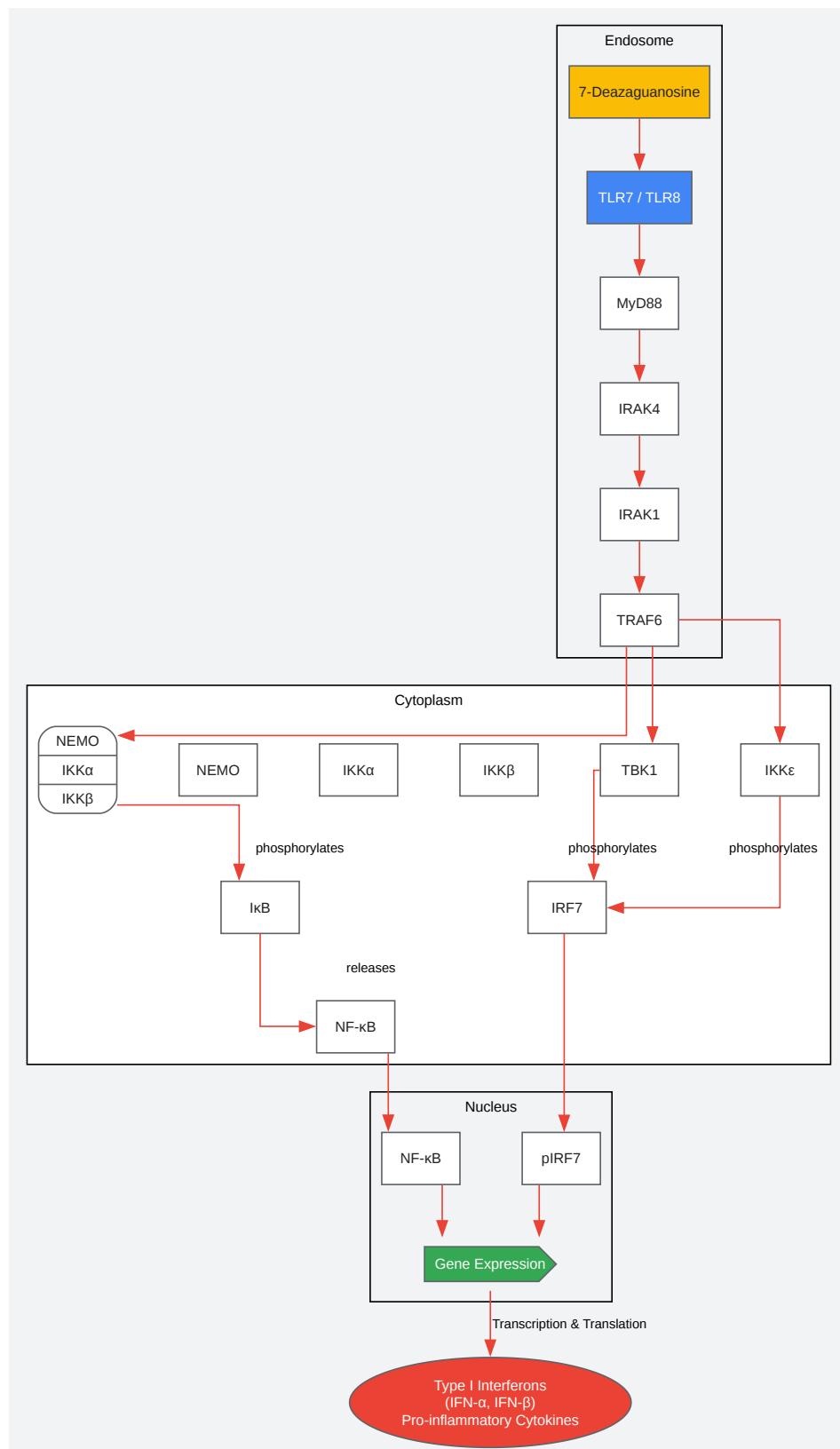
Immunomodulatory Effects and Signaling Pathways

A key mechanism underlying the biological activity of **7-deazaguanosine** is its ability to stimulate the innate immune system. It acts as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are intracellular receptors that recognize single-stranded RNA viruses.

3.2.1. Toll-Like Receptor 7/8 Signaling Pathway

The activation of TLR7 and TLR8 by **7-deazaguanosine** initiates a signaling cascade that leads to the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines.

TLR7/8 Signaling Pathway Activated by **7-Deazaguanosine**



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Caption: Activation of TLR7/8 by **7-deazaguanosine** leading to interferon production.

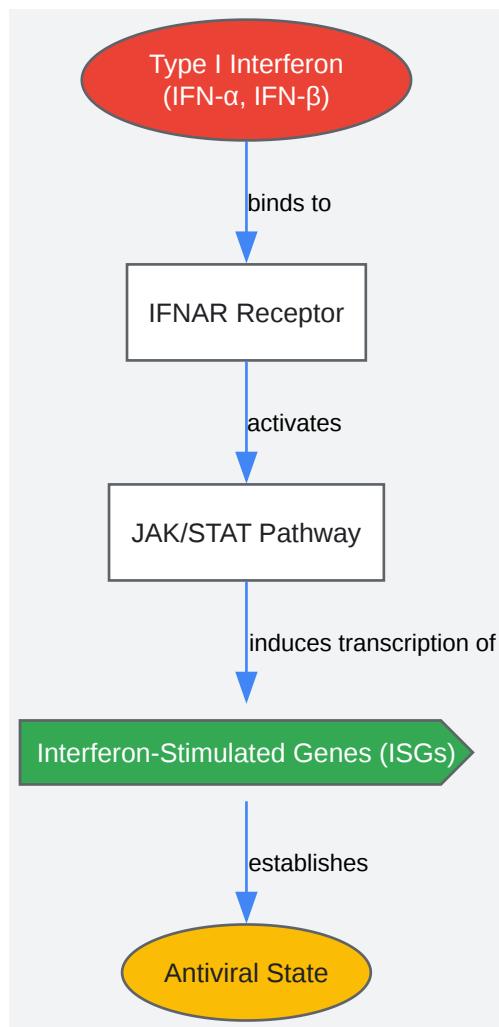
Pathway Description:

- Recognition: **7-Deazaguanosine** enters the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), and is recognized by TLR7 and TLR8.
- Adaptor Recruitment: Upon activation, TLR7/8 recruits the adaptor protein MyD88.
- Signal Transduction: MyD88 initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6.
- NF-κB Activation: This pathway leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus.
- IRF7 Activation: The signaling complex also activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF7.
- Gene Expression: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.

3.2.2. Interferon Induction and Antiviral Response

The production of type I interferons is a critical component of the antiviral response.

Interferon-Mediated Antiviral Response



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Caption: The interferon signaling pathway leading to an antiviral state.

Pathway Description:

- **Interferon Binding:** Secreted type I interferons bind to the interferon- α/β receptor (IFNAR) on the surface of infected and neighboring cells.
- **JAK/STAT Activation:** This binding activates the JAK/STAT signaling pathway.
- **ISG Expression:** The activated STAT proteins translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs).

- Antiviral State: The protein products of ISGs establish an antiviral state within the cell, which involves inhibiting viral replication, promoting apoptosis of infected cells, and activating adaptive immune responses.

Applications in Research and Drug Development

The unique properties of **7-deazaguanosine** make it a valuable tool in various research and development areas:

- Antiviral Drug Development: Its broad-spectrum antiviral activity makes it a lead compound for the development of new antiviral therapies.[9]
- Cancer Immunotherapy: By stimulating the innate immune system, **7-deazaguanosine** and its derivatives are being explored as adjuvants in cancer vaccines and as standalone immunotherapeutic agents.
- Molecular Biology Research: As a modified nucleoside, it is used to study DNA-protein interactions, DNA structure, and the mechanisms of DNA polymerases and other nucleic acid-modifying enzymes.[1]

Conclusion

7-Deazaguanosine is a fascinating molecule with a rich profile of chemical, physical, and biological properties. Its ability to potently stimulate the innate immune system through TLR7 and TLR8 has positioned it as a promising candidate for the development of novel antiviral and anticancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important nucleoside analog. Further research into the synthesis of novel derivatives and a deeper understanding of its complex biological activities will undoubtedly unlock its full therapeutic potential.

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